molecular formula C16H21ClN2OS B1521639 3-Azepan-2-ylmethyl-benzo[b]thiophene-2-carboxylic acid amide hydrochloride CAS No. 1185299-84-6

3-Azepan-2-ylmethyl-benzo[b]thiophene-2-carboxylic acid amide hydrochloride

Cat. No. B1521639
M. Wt: 324.9 g/mol
InChI Key: JURDRQQQAUZQNG-UHFFFAOYSA-N
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Description

3-Azepan-2-ylmethyl-benzo[b]thiophene-2-carboxylic acid amide hydrochloride (3-ABAH) is a novel compound with potential applications in the fields of drug discovery, organic synthesis, and biochemistry. 3-ABAH is a versatile molecule that is highly soluble in water, making it an ideal candidate for use in a variety of laboratory experiments. Its unique properties make it an attractive choice for scientists looking for new ways to explore the effects of compounds on biological systems.

Scientific Research Applications

Synthetic Approaches and Biological Applications of Azole and Thiophene Derivatives

Synthetic Utilities : A review highlighted synthetic methods for producing benzimidazoles, quinoxalines, and benzo[diazepines] from o-phenylenediamines and electrophilic reagents. This indicates a broader interest in the synthesis of complex heterocyclic compounds, potentially including thiophene derivatives (Ibrahim, 2011).

Cinnamic Acid Derivatives in Anticancer Research : Another review discussed the role of cinnamic acid and its derivatives, including those with a thiophene moiety, in medicinal research as anticancer agents. This suggests that thiophene derivatives could be explored for their anticancer potential (De, Baltas, & Bedos-Belval, 2011).

CO2-Responsive Polymers : Research on CO2-responsive polymers categorized by their functional groups (amidine, amine, and carboxyl) might provide a framework for exploring the applications of specific thiophene derivatives in creating stimuli-responsive materials (Lin & Théato, 2013).

Antioxidant and Anti-inflammatory Potential : A study on the synthesis and pharmacological evaluation of benzofused thiazole derivatives as potential antioxidant and anti-inflammatory agents indicates the therapeutic relevance of such compounds. This could hint at the possible health-related applications of thiophene derivatives in treating inflammation and oxidative stress-related conditions (Raut et al., 2020).

properties

IUPAC Name

3-(azepan-2-ylmethyl)-1-benzothiophene-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2OS.ClH/c17-16(19)15-13(10-11-6-2-1-5-9-18-11)12-7-3-4-8-14(12)20-15;/h3-4,7-8,11,18H,1-2,5-6,9-10H2,(H2,17,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JURDRQQQAUZQNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(NCC1)CC2=C(SC3=CC=CC=C32)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Azepan-2-ylmethyl-benzo[b]thiophene-2-carboxylic acid amide hydrochloride

CAS RN

1185299-84-6
Record name Benzo[b]thiophene-2-carboxamide, 3-[(hexahydro-1H-azepin-2-yl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185299-84-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Azepan-2-ylmethyl-benzo[b]thiophene-2-carboxylic acid amide hydrochloride
Reactant of Route 2
3-Azepan-2-ylmethyl-benzo[b]thiophene-2-carboxylic acid amide hydrochloride
Reactant of Route 3
3-Azepan-2-ylmethyl-benzo[b]thiophene-2-carboxylic acid amide hydrochloride
Reactant of Route 4
3-Azepan-2-ylmethyl-benzo[b]thiophene-2-carboxylic acid amide hydrochloride
Reactant of Route 5
3-Azepan-2-ylmethyl-benzo[b]thiophene-2-carboxylic acid amide hydrochloride
Reactant of Route 6
3-Azepan-2-ylmethyl-benzo[b]thiophene-2-carboxylic acid amide hydrochloride

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